molecular formula C12H12N2O B195847 (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone CAS No. 91874-85-0

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Cat. No.: B195847
CAS No.: 91874-85-0
M. Wt: 200.24 g/mol
InChI Key: RXMJMOMMINVJMY-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is an organic compound with the molecular formula C12H12N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1-trityl-1H-imidazole-4-carboxaldehyde. The reaction mixture is stirred and cooled to -1 to -3°C, and the resulting precipitate is filtered and washed with cold ethanol . Another method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese oxide yields the corresponding oxidized product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its imidazole ring and dimethylphenyl group contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMJMOMMINVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577819
Record name (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91874-85-0
Record name (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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